4-(Methoxycarbonyl)-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-methoxycarbonyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIADZYPHVTLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956526 | |

| Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35092-89-8 | |

| Record name | 1-Methyl 2-nitro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35092-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl hydrogen 2-nitroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035092898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35092-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen 2-nitroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS No. 35092-89-8), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[1][2] This document details a robust, field-proven synthetic protocol, explains the causal reasoning behind key experimental choices, and outlines a complete workflow for the structural elucidation and purity verification of the final compound. By integrating detailed procedural steps with authoritative spectroscopic and physical data, this guide serves as a self-validating resource for researchers and developers engaged in fine chemical synthesis.

Introduction: Strategic Importance of a Versatile Building Block

This compound is an aromatic carboxylic acid derivative distinguished by the presence of three key functional groups: a carboxylic acid, a methyl ester, and a nitro group.[1] This unique trifunctional architecture offers significant versatility for subsequent chemical modifications, making it a highly valuable building block in multi-step organic synthesis.

The strategic positioning of the nitro group ortho to the carboxylic acid and meta to the methoxycarbonyl group creates a specific electronic and steric environment that can be exploited for regioselective reactions. Its primary applications include its role as a critical precursor in the manufacture of specialty colorants, such as Pigment Red 188, where its structure is integral to achieving exceptional lightfastness and heat resistance. In the pharmaceutical and agrochemical sectors, it serves as a foundational scaffold for constructing more complex bioactive molecules.[1][3]

This guide provides an expert-level walkthrough of a reliable synthesis and a multi-technique characterization approach, designed to ensure both high yield and verifiable purity of the target compound.

Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below. This data is critical for handling, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 35092-89-8 | [4] |

| Molecular Formula | C₉H₇NO₆ | [4] |

| Molecular Weight | 225.16 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 176 - 178 °C | [1][4] |

| IUPAC Name | This compound | |

| Synonyms | 4-Carbomethoxy-3-nitrobenzoic acid, 3-Nitroterephthalic acid 4-methyl ester |

Synthesis Methodology: Nitration and Selective Hydrolysis

The synthesis of this compound is most effectively achieved via a two-step process starting from dimethyl terephthalate. This strategy involves an initial electrophilic aromatic substitution (nitration) followed by a selective saponification (hydrolysis) of one of the two methyl ester groups.

Rationale and Mechanistic Insight

The choice of dimethyl terephthalate as the starting material is strategic. The two electron-withdrawing ester groups deactivate the aromatic ring towards electrophilic substitution. However, under forcing conditions using a mixed acid (sulfuric and nitric acid), nitration can be achieved. The directing effect of the two meta-positioned ester groups channels the incoming nitro group to one of the four equivalent positions on the ring.

The subsequent selective mono-hydrolysis is the critical step. The newly introduced nitro group, being strongly electron-withdrawing, exerts a significant influence on the adjacent ester group. This proximity increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions compared to the ester at the para position. This electronic differentiation allows for a controlled, selective saponification under carefully managed stoichiometric and temperature conditions.

Detailed Experimental Protocol

Step 1: Nitration of Dimethyl Terephthalate to Dimethyl 2-Nitroterephthalate

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 150 mL).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C. The nitration reaction is highly exothermic, and maintaining a low temperature is crucial to prevent over-nitration and the formation of byproducts.

-

Reagent Addition: Slowly add dimethyl terephthalate (50 g, 0.257 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, >90%, 25 mL) to concentrated sulfuric acid (50 mL) in a separate beaker, pre-chilled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the dimethyl terephthalate solution over 1-2 hours. Meticulously maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 800 g) in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Isolation: Isolate the solid product, dimethyl 2-nitroterephthalate, by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product in a vacuum oven at 50-60 °C.

Step 2: Selective Saponification to this compound

-

Dissolution: Suspend the dried dimethyl 2-nitroterephthalate (40 g, 0.166 mol) in methanol (400 mL) in a round-bottom flask.

-

Hydrolysis: Prepare a solution of sodium hydroxide (NaOH, 6.64 g, 0.166 mol, 1.0 equivalent) in water (100 mL). Add this solution dropwise to the methanolic suspension at room temperature over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the formation of the product.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool it in an ice bath. Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, precipitating the desired acid product.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

-

Drying: Dry the purified crystals under vacuum at 60-70 °C.

Safety Precautions

-

Corrosive Reagents: Concentrated sulfuric acid, fuming nitric acid, and hydrochloric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and acid-resistant gloves (e.g., butyl rubber).[6][7]

-

Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a well-maintained ice bath is available.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Structural Characterization and Data Analysis

A multi-faceted analytical approach is required to confirm the identity and purity of the synthesized this compound. The expected results from key analytical techniques are detailed below.

Spectroscopic and Physical Analysis

-

Melting Point: A sharp melting point within the literature range of 176-178 °C is a strong indicator of high purity.[1]

-

¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum provides definitive structural information. The expected signals are:

-

A broad singlet peak for the carboxylic acid proton (–COOH) at ~13.5-14.0 ppm.

-

Three aromatic protons exhibiting a characteristic splitting pattern. A doublet for the proton ortho to the nitro group (~8.4-8.5 ppm), a doublet of doublets for the proton between the nitro and ester groups (~8.2-8.3 ppm), and a doublet for the proton ortho to the ester group (~7.8-7.9 ppm).

-

A sharp singlet for the methyl ester protons (–OCH₃) at ~3.9 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum confirms the presence of the key functional groups. Characteristic absorption bands are expected at:

-

~3300-2500 cm⁻¹ (broad): O–H stretch of the carboxylic acid.

-

~1730-1710 cm⁻¹ (strong): C=O stretch of the methyl ester.

-

~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1540 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N–O stretches of the nitro group.

-

~1300-1200 cm⁻¹ (strong): C–O stretch of the ester and acid.

-

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 225 or 226, respectively.

Summary of Characterization Data

| Technique | Expected Result | Purpose |

| Melting Point | 176-180 °C (sharp) | Purity Assessment |

| ¹H NMR | Signals at ~13.7, 8.4, 8.2, 7.8, 3.9 ppm | Confirms proton framework and structural integrity |

| IR Spectroscopy | Peaks at ~3000, 1720, 1700, 1540, 1350 cm⁻¹ | Functional Group Identification (COOH, COOR, NO₂) |

| Mass Spectrometry | m/z = 225 ([M]⁺) or 226 ([M+H]⁺) | Molecular Weight Confirmation |

Conclusion

This guide has outlined a reliable and well-rationalized methodology for the synthesis of this compound. The described protocol, rooted in fundamental principles of organic chemistry, provides a clear pathway to obtaining this valuable intermediate with high purity. The comprehensive characterization workflow, employing a suite of standard analytical techniques, establishes a self-validating system to ensure the final product meets the rigorous quality standards required for applications in drug discovery, agrochemical development, and materials science. By understanding the causality behind each experimental step, researchers can confidently reproduce this synthesis and troubleshoot effectively.

References

-

Sarna Chemicals. 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. [Link]

-

LookChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. [Link]

-

NIST. Benzoic acid, 4-methoxy-3-nitro-. [Link]

-

Angene Chemical. Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3-Methoxy-4-nitrobenzoic Acid (CAS: 5081-36-7) in Research and Industry. [Link]

-

PubChem. 4-Methoxy-3-nitrobenzoic acid. [Link]

-

PubChem. 4-Methoxybenzoic Acid. [Link]

-

Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

-

ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

-

CDC Stacks. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]

-

YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- Google Patents. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. angenechemical.com [angenechemical.com]

Physicochemical properties of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 35092-89-8). Designed for researchers, chemists, and professionals in drug development and specialty chemical synthesis, this document delves into the compound's structural attributes, acidity, solubility, and lipophilicity. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key parameters, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. The guide serves as a critical resource for understanding and utilizing this versatile chemical intermediate in various scientific applications.

Compound Identification and Molecular Structure

This compound is an aromatic carboxylic acid derivative that is functionalized with both a nitro group and a methyl ester.[1] These functional groups provide it with a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance colorants like Pigment Red 188.[1][2]

-

IUPAC Name: this compound

-

Synonyms: 1-Methyl 2-nitroterephthalate, 2-Nitroterephthalic acid 1-methyl ester, 3-Nitro-4-carbomethoxybenzoic acid[2][3]

-

CAS Number: 35092-89-8[3]

-

Molecular Formula: C₉H₇NO₆[3]

-

Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C(=O)O)[O-][3]

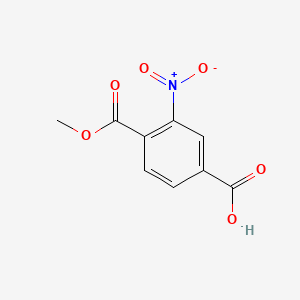

Below is a diagram representing the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Summary of Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 225.16 g/mol | [3] |

| Appearance | Solid, Crystalline Powder | [4] |

| Melting Point | 176-178 °C | [1][3] |

| Boiling Point | 393.4 °C at 760 mmHg | [3] |

| Density | 1.484 g/cm³ | [3] |

| pKa (Predicted) | 3.09 ± 0.10 | [3] |

| LogP (Predicted) | 1.60 | [3] |

| Flash Point | 191.7 °C | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

Detailed Physicochemical Analysis

Acidity and pKa

The acidity of this compound is primarily dictated by the carboxylic acid (-COOH) functional group. The predicted pKa of approximately 3.09 indicates it is a moderately strong organic acid.[3] This acidity is a consequence of the carboxyl proton's ability to dissociate in polar solvents, forming a resonance-stabilized carboxylate anion. The electron-withdrawing nature of the adjacent nitro (-NO₂) group and the methoxycarbonyl (-COOCH₃) group further stabilizes the conjugate base, thereby increasing the acidity of the parent molecule compared to unsubstituted benzoic acid (pKa ≈ 4.2). Understanding the pKa is crucial for developing purification methods (e.g., acid-base extraction), designing reaction conditions, and predicting its ionization state in physiological environments.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (carboxylic acid, nitro group, ester) and nonpolar (benzene ring) features.

-

In aqueous media: Its solubility in neutral water is expected to be low due to the hydrophobic nature of the benzene ring. However, its acidic nature means it will readily deprotonate and dissolve in aqueous basic solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) to form a water-soluble salt.[5][6]

-

In organic solvents: It is expected to show good solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, which can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexane is likely to be poor.

A systematic approach to determining solubility is essential for tasks such as choosing a solvent for reaction, recrystallization, or chromatographic analysis.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. The predicted LogP value of 1.60 suggests that this compound has a moderate degree of lipophilicity.[3] This indicates a preference for the organic phase over the aqueous phase at a pH where the molecule is in its neutral, protonated form. This parameter is of paramount importance in drug development, as it influences a molecule's ability to cross biological membranes, and in environmental science for predicting bioaccumulation potential.

Experimental Protocols for Characterization

The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed above.

Protocol for Qualitative Solubility Determination

This protocol provides a systematic workflow for classifying an organic compound based on its solubility in a series of common laboratory solvents.[5][6][7]

Methodology:

-

Preparation: Label five small, clean test tubes.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition & Observation (Water): To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30 seconds. Record observations (soluble, partially soluble, insoluble).

-

Solvent Addition & Observation (Base): If insoluble in water, add 0.75 mL of 5% aqueous NaHCO₃ to the second tube. Vigorous effervescence (CO₂ release) and dissolution indicate a strong acid. If no reaction occurs, proceed to test solubility in 5% aqueous NaOH in the third tube. Dissolution indicates a weak acid.[5][6]

-

Solvent Addition & Observation (Acid): If insoluble in water and base, add 0.75 mL of 5% aqueous HCl to the fourth tube. Dissolution would indicate a basic compound (not expected for this molecule).[7]

-

Solvent Addition & Observation (Organic): To the fifth tube, add 0.75 mL of a relevant organic solvent (e.g., methanol). Shake vigorously and record solubility.

The logical flow of this experimental procedure is depicted below.

Caption: Workflow for qualitative solubility testing.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. The procedure involves monitoring the pH of a solution as a titrant is added incrementally.[8][9]

Materials & Equipment:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

150 mL beaker

-

This compound

-

Standardized 0.1 M NaOH solution

-

Deionized water and a suitable co-solvent if needed (e.g., methanol)

Methodology:

-

Sample Preparation: Accurately weigh approximately 100-150 mg of this compound and transfer it to a 150 mL beaker.

-

Dissolution: Add 50 mL of deionized water. If solubility is limited, a water/methanol mixture (e.g., 1:1) can be used to ensure the acid is fully dissolved before titration begins. Add a magnetic stir bar.

-

Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is submerged but does not contact the stir bar. Position the burette, filled with standardized 0.1 M NaOH, directly over the beaker.

-

Initial Reading: Turn on the stirrer to a gentle speed. Record the initial pH of the solution before adding any titrant.

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added. As the pH begins to change more rapidly, reduce the increment size to 0.1 mL or less to accurately capture the equivalence point.

-

Completion: Continue adding titrant until the pH has plateaued well into the basic region (e.g., pH 11-12).

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point (V_eq) is the point of maximum slope on the curve, which can be found using the first derivative (ΔpH/ΔV).

-

The half-equivalence point is the volume at V_eq / 2.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[8] Determine the pH from your graph at this volume to find the experimental pKa.

-

Caption: Diagram of a potentiometric titration apparatus.

Stability and Reactivity

This compound is a stable solid under standard laboratory conditions.[10]

-

Storage: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[2][3][10]

-

Reactivity: The molecule's reactivity is defined by its three functional groups:

-

Carboxylic Acid: Can undergo typical reactions such as esterification, conversion to acid chlorides, and amide formation. It will react with bases to form salts.

-

Methyl Ester: Can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

-

Nitro Group: Can be reduced to an amine group (-NH₂), which is a common synthetic transformation. This amine is often a precursor for further functionalization.

-

Its stability makes it a reliable intermediate in multi-step syntheses.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While a specific, comprehensive safety data sheet (SDS) was not found in the search results, general precautions for nitrobenzoic acid derivatives should be applied.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[11][13] Handle in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined organic compound with distinct physicochemical properties that are crucial for its application in chemical synthesis. Its moderate acidity, predictable solubility profile, and defined lipophilicity make it a versatile and manageable building block for researchers. The experimental protocols detailed in this guide provide a robust framework for verifying these properties, ensuring that scientists and developers can confidently integrate this compound into their research and development workflows.

References

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8 - Sarna Chemicals. (n.d.). Retrieved from [Link]

-

This compound Buy, Purity: 98% - IndiaMART. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

The Essential Role of this compound in High-Performance Colorants - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. lookchem.com [lookchem.com]

- 4. indiamart.com [indiamart.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

- 8. web.williams.edu [web.williams.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 4-(Methoxycarbonyl)-3-nitrobenzoic Acid: A Strategic Building Block in Modern Synthesis

This technical guide offers an in-depth exploration of 4-(methoxycarbonyl)-3-nitrobenzoic acid, CAS Number 13517-46-9 (commonly referenced as 35092-89-8), a trifunctional aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a cursory overview to provide a detailed, practical understanding of its synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.

Compound Profile: Unveiling the Molecular Architecture and Reactivity

This compound presents a strategically substituted benzene ring, featuring a carboxylic acid, a methyl ester, and a nitro group. This unique arrangement of functional groups, each with distinct electronic and steric properties, makes it a highly versatile intermediate for complex organic synthesis.

The electron-withdrawing nature of the nitro group and the carbonyl moieties significantly influences the reactivity of the aromatic ring, making it amenable to certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution. The differential reactivity of the carboxylic acid and the methyl ester allows for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35092-89-8 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 176-178 °C | [2][3] |

| Purity | ≥99.0% (typical commercial grade) | [3] |

| Boiling Point | 393.4 °C (Predicted) | [1] |

| Density | 1.484 g/cm³ (Predicted) | [1] |

Strategic Synthesis: A Tale of Two Steps

The most common and logical synthetic route to this compound involves a two-step process starting from dimethyl terephthalate: regioselective nitration followed by a selective monohydrolysis of the resulting diester.

Synthetic Workflow Overview

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical principles and procedures for similar transformations. They represent a robust starting point for laboratory synthesis.

Step 1: Synthesis of Dimethyl 2-nitroterephthalate

-

Principle: This step involves the electrophilic aromatic substitution (nitration) of dimethyl terephthalate. The two electron-withdrawing ester groups deactivate the ring but direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to one of the esters.

-

Protocol:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.0 eq) to chilled (0-5 °C) concentrated sulfuric acid (e.g., 2-3 vol).

-

In a separate flask, dissolve dimethyl terephthalate (1.0 eq) in a minimal amount of concentrated sulfuric acid.

-

Cool the dimethyl terephthalate solution to 0-5 °C in an ice bath.

-

Slowly add the nitrating mixture dropwise to the stirred dimethyl terephthalate solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, dimethyl 2-nitroterephthalate, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

Step 2: Selective Monohydrolysis to this compound

-

Causality and Trustworthiness: This step is the most critical for achieving a high yield of the desired product. The regioselectivity is governed by the steric hindrance imposed by the nitro group on the adjacent ester. The ester at the 1-position is sterically hindered, making the ester at the 4-position more susceptible to nucleophilic attack by hydroxide. Using a stoichiometric amount of base is crucial to prevent di-hydrolysis. This protocol is self-validating; incomplete reaction will leave starting material, and over-reaction will produce the diacid, both easily detectable by TLC and NMR.

-

Protocol:

-

Suspend dimethyl 2-nitroterephthalate (1.0 eq) in a mixture of a polar aprotic solvent like THF and water (e.g., a 1:4 ratio)[4][5].

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of one equivalent of aqueous sodium hydroxide or potassium hydroxide (e.g., 1.0 M solution) dropwise with vigorous stirring[4][5].

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes, monitoring the disappearance of the starting diester by TLC[4].

-

Once the reaction is complete, acidify the mixture to a pH of ~2 with cold, dilute hydrochloric acid.

-

The precipitated product, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

-

Applications in Drug Development and Advanced Materials

The trifunctional nature of this compound makes it a valuable precursor for a range of complex molecules, particularly in the pharmaceutical and pigment industries.

Gateway to Bioactive Amines

A primary application in drug discovery involves the reduction of the nitro group to an amine, yielding 2-amino-4-(methoxycarbonyl)benzoic acid. This transformation opens up a plethora of synthetic possibilities.

Caption: Key synthetic transformations for drug discovery.

The resulting aminobenzoic acid derivative is a versatile scaffold. The amine can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic systems, which are common motifs in many drug molecules. The carboxylic acid and ester groups provide additional handles for modification, allowing for the systematic exploration of chemical space in lead optimization campaigns.

Intermediate in Pigment Synthesis

This compound is a known intermediate in the synthesis of high-performance pigments, such as Pigment Red 188[3][6]. In this context, the nitro group is typically reduced to an amine, and the carboxylic acid is converted to an amide, forming a complex chromophore after diazotization and coupling reactions.

Analytical Characterization: A Self-Validating System

The identity and purity of this compound can be unequivocally established through a combination of spectroscopic techniques. The expected data, based on the compound's structure and analysis of similar molecules, are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm) with a distinct splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).- Methyl Ester Protons: A singlet at approximately 3.9-4.0 ppm integrating to 3H.- Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region (~165-170 ppm) for the ester and carboxylic acid carbons.- Aromatic Carbons: Six signals in the aromatic region (~120-150 ppm), including carbons attached to the nitro, carboxyl, and ester groups, which will be shifted accordingly.- Methyl Carbon: A signal around 52-53 ppm for the methoxy group. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid & Ester): Strong, sharp peaks around 1700-1730 cm⁻¹.- N-O Stretch (Nitro Group): Two strong bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1530 cm⁻¹).- C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 225.- Key Fragments: Loss of OCH₃ (m/z = 194), loss of COOH (m/z = 180), and other characteristic aromatic fragmentation patterns. |

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases. Keep the container tightly sealed.

References

- Sarna Chemicals. (n.d.). 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8.

- Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzoic acid 98%.

- Chem-Impex. (n.d.). 4-Methoxy-3-nitrobenzoic acid methyl ester.

- IndiaMART. (n.d.). This compound Buy, Purity: 98%.

- Supporting Information for publications, available through various chemical d

- World of Molecules. (2012). Pigment Red 188.

- Chemical Bull Pvt. Ltd. (n.d.). 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8.

- Appchem. (n.d.). This compound | 35092-89-8.

- Acmec Biochemical. (n.d.). 35092-89-8 [this compound].

- Google Patents. (n.d.). CN101967306A - Preparation method of C.I. pigment red 188.

- ChemicalBook. (n.d.). Pigment Red 188.

- Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.

- CAS Common Chemistry. (n.d.). Pigment Red 188.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of this compound in High-Performance Colorants.

- ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids.

- BenchChem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

- ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation.

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid.

- Shi, J., & Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 59(3), 264-267.

Sources

Molecular structure and formula of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

An In-Depth Technical Guide to 4-(Methoxycarbonyl)-3-nitrobenzoic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 35092-89-8), a pivotal intermediate in the synthesis of high-performance materials. Addressed to researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's molecular characteristics, a representative synthetic pathway, spectroscopic identity, and key industrial applications, with a strong emphasis on the scientific rationale behind its utility.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound distinguished by its trifunctional nature: it possesses a carboxylic acid group, a methyl ester group, and a nitro group attached to a benzene ring. This unique substitution pattern dictates its chemical reactivity and makes it a highly versatile building block in organic synthesis.[1] The substituents are positioned on the benzene ring at positions 1 (carboxylic acid), 4 (methoxycarbonyl), and 3 (nitro).

The compound's formal IUPAC name is this compound, and it is also known by synonyms such as 1-Methyl 2-nitroterephthalate and 2-nitroterephthalic acid 1-methyl ester.[2][3]

Below is a visualization of its molecular structure.

Caption: Molecular structure of this compound.

Key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 35092-89-8 | [2][4] |

| Molecular Formula | C₉H₇NO₆ | [2][4] |

| Molecular Weight | 225.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 176 - 178 °C | [1][4] |

| Boiling Point | 393.4 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.484 g/cm³ (Predicted) | [4] |

| pKa | 3.09 ± 0.10 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Representative Synthesis and Purification

The synthesis of this compound is logically achieved via the electrophilic nitration of its precursor, mono-methyl terephthalate. The choice of this precursor is strategic; terephthalic acid is a readily available commodity chemical, and its monomethyl ester provides the required scaffold for the subsequent nitration.

Causality of the Experimental Design: The core of this synthesis is controlling the regioselectivity of the nitration reaction. Both the carboxylic acid (-COOH) and the methyl ester (-COOCH₃) groups are electron-withdrawing and act as meta-directors. In mono-methyl terephthalate, these groups are para to each other. Therefore, the positions ortho to the carboxylic acid (positions 2 and 6) and ortho to the ester (positions 3 and 5) are electronically deactivated. Nitration will preferentially occur at the positions meta to both groups, which are positions 2 and 3 (and by symmetry, 5 and 6). The resulting product is a mixture, but the 3-nitro isomer (the desired product) is a significant component. Precise temperature control is critical to prevent over-nitration (dinitration) and minimize oxidative side reactions.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Nitration of Mono-methyl terephthalate

-

Step 1: Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath.

-

Step 2: Substrate Addition: Once the acid has cooled to below 10°C, slowly add mono-methyl terephthalate (0.1 mol) in portions, ensuring the temperature does not exceed 15°C. Stir until all the solid has dissolved.

-

Step 3: Nitration: Prepare a nitrating mixture by cautiously adding fuming nitric acid (0.11 mol) to 25 mL of concentrated sulfuric acid in a separate beaker, keeping it cool. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C.

-

Step 4: Reaction and Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Step 5: Product Isolation: A precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Step 6: Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.

This self-validating protocol relies on temperature control and the physical properties of the product (precipitation upon quenching, purification by recrystallization) to ensure a successful outcome.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the molecular structure of the synthesized product. While public spectral databases for this specific compound are limited, its structure can be confidently confirmed by interpreting its expected NMR and IR spectra based on established chemical principles.[5]

¹H NMR Spectroscopy (Predicted):

-

~11-13 ppm (1H, broad singlet): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.

-

~8.5-8.8 ppm (1H, doublet): Aromatic proton ortho to both the carboxylic acid and the nitro group. It is deshielded by both electron-withdrawing groups.

-

~8.2-8.4 ppm (1H, doublet of doublets): Aromatic proton ortho to the carboxylic acid and meta to the nitro group.

-

~7.8-8.0 ppm (1H, doublet): Aromatic proton ortho to the methoxycarbonyl group and meta to the nitro group.

-

~3.9 ppm (3H, singlet): The three protons of the methyl ester group (-OCH₃).

¹³C NMR Spectroscopy (Predicted): The molecule is asymmetric, meaning all nine carbon atoms are chemically unique and should produce nine distinct signals in the ¹³C NMR spectrum.[6]

-

~165-170 ppm: Carbonyl carbon of the carboxylic acid.

-

~163-167 ppm: Carbonyl carbon of the methyl ester.

-

~148-152 ppm: Aromatic carbon directly attached to the nitro group.

-

~125-140 ppm: The four other aromatic carbons, with varying chemical shifts based on their proximity to the electron-withdrawing substituents.

-

~53 ppm: The methyl carbon of the ester group.

Infrared (IR) Spectroscopy (Predicted):

-

~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretches.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1720-1740 cm⁻¹ (strong): C=O stretching of the methyl ester.

-

~1690-1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1520-1560 cm⁻¹ (strong, asymmetric) & ~1340-1380 cm⁻¹ (strong, symmetric): NO₂ stretching vibrations, which are highly characteristic.

-

~1600, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

Chemical Reactivity and Key Applications

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. This allows for selective chemical transformations, making it a valuable intermediate in multi-step syntheses.[1]

-

Carboxylic Acid: Can be converted to acid chlorides, amides, or other esters.

-

Methyl Ester: Can be hydrolyzed to the corresponding dicarboxylic acid or converted to other esters via transesterification.

-

Nitro Group: Can be reduced to an amine (-NH₂), which is a key step in the synthesis of many dyes and pharmaceuticals.

Primary Application: Synthesis of Pigment Red 188

A major industrial application of this compound is as a crucial precursor for the synthesis of high-performance organic pigments, most notably C.I. Pigment Red 188. This pigment is valued for its excellent lightfastness, heat resistance, and vibrant yellow-red hue, making it suitable for demanding applications like automotive coatings, high-quality printing inks, and plastics.

The synthesis of the pigment involves converting this compound into a more complex amine, which then serves as a diazo component in an azo coupling reaction.

Caption: Role of the title compound as a key intermediate for Pigment Red 188.

The process typically involves the reduction of the nitro group to an amine and amidation of the carboxylic acid. The resulting aromatic amine is the diazo component that, after diazotization, is coupled with a naphthol derivative to form the final azo pigment structure.[7][8] The methoxycarbonyl group remains in the final pigment structure, contributing to its overall properties.

Safety, Handling, and Storage

As with any chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

| Safety Aspect | Guideline | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| GHS Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or under a chemical fume hood. | [9] |

| First Aid Measures | Skin Contact: Wash off with soap and plenty of water.Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.Inhalation: Move person into fresh air. | [9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | [3] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [9] |

Conclusion

This compound is a chemical intermediate of significant industrial value. Its trifunctional molecular architecture provides a platform for diverse chemical modifications, enabling its use as a foundational element in the synthesis of complex molecules. Its primary role as a precursor to high-performance pigments like Pigment Red 188 underscores its importance in the materials science sector. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for its effective and responsible application in research and manufacturing.

References

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. RSC. [Link]

-

Acmec Biochemical Co., Ltd. This compound. [Link]

-

LookChem. This compound. [Link]

-

Sarna Chemicals. 4-Methoxycarbonyl-3-Nitrobenzoic Acid (NMMT) | CAS No.35092-89-8. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 2-Nitroterephthalic Acid-1-Methyl Ester. [Link]

-

WorldOfChemicals. (2012). Pigment Red 188. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methoxycarbonyl-3-Nitrobenzoic Acid: A Versatile Building Block for Chemical Innovation. [Link]

- Google Patents. (1982).

-

Royal Society of Chemistry. Supplementary data for Organic & Biomolecular Chemistry. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-methoxy-3-nitro-. [Link]

- Google Patents. (2011).

-

Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. 35092-89-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. 4-methoxycarbonyl-3-nitrobenzoic Acid | 35092-89-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. lookchem.com [lookchem.com]

- 5. 35092-89-8|this compound| Ambeed [ambeed.com]

- 6. youtube.com [youtube.com]

- 7. Pigment Red 188 [dyestuffintermediates.com]

- 8. CN101967306A - Preparation method of C.I. pigment red 188 - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Profile of 4-(Methoxycarbonyl)-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxycarbonyl)-3-nitrobenzoic acid, also known as 1-methyl 2-nitroterephthalate, is a bespoke chemical intermediate of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a methyl ester, and a nitro group, offers a versatile platform for molecular elaboration. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 35092-89-8 | [1] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| Melting Point | 176-178 °C | [1][3] |

| Appearance | Expected to be a crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy: A Predicted Spectrum

The aromatic region of the ¹H NMR spectrum is anticipated to display a complex splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts are influenced by the electronic nature of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the carboxylic acid and methoxycarbonyl groups are also electron-withdrawing, though to a lesser extent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 - 8.8 | d | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |

| ~8.3 - 8.5 | dd | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the nitro group, resulting in a downfield shift. |

| ~8.0 - 8.2 | d | 1H | H-5 | This proton is ortho to the methoxycarbonyl group and meta to the carboxylic acid, placing it the most upfield of the aromatic protons. |

| ~3.9 - 4.1 | s | 3H | -OCH₃ | The methyl protons of the ester will appear as a singlet in a typical region for this functional group. |

| ~11 - 13 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift. |

Predicted in a polar aprotic solvent like DMSO-d₆.

¹³C NMR Spectroscopy: A Predicted Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, and the carbonyl carbons of the ester and carboxylic acid will appear at characteristically downfield shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 - 168 | -C OOH | The carbonyl carbon of the carboxylic acid. |

| ~164 - 166 | -C OOCH₃ | The carbonyl carbon of the methyl ester. |

| ~148 - 150 | C-3 | The carbon bearing the nitro group will be significantly deshielded. |

| ~135 - 137 | C-1 | The carbon attached to the carboxylic acid. |

| ~133 - 135 | C-6 | Aromatic CH. |

| ~131 - 133 | C-4 | The carbon attached to the methoxycarbonyl group. |

| ~128 - 130 | C-5 | Aromatic CH. |

| ~124 - 126 | C-2 | Aromatic CH. |

| ~52 - 54 | -OC H₃ | The methyl carbon of the ester. |

Predicted in a polar aprotic solvent like DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2500-3300 | Broad | O-H stretch | The carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding. |

| ~1720-1740 | Strong | C=O stretch (ester) | The carbonyl of the methyl ester. |

| ~1690-1710 | Strong | C=O stretch (acid) | The carbonyl of the carboxylic acid. |

| ~1520-1560 and ~1340-1380 | Strong | N-O asymmetric and symmetric stretch | These two strong bands are characteristic of a nitro group. |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic ring vibrations. |

| ~1200-1300 | Strong | C-O stretch | Ester and carboxylic acid C-O stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, this compound (MW = 225.15) is expected to show a molecular ion peak ([M]⁺˙) at m/z 225. The fragmentation pattern will likely be dominated by losses of small, stable molecules and characteristic cleavages associated with its functional groups.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale for Formation |

| 225 | [C₉H₇NO₆]⁺˙ | Molecular ion |

| 208 | [C₉H₆NO₅]⁺ | Loss of -OH from the carboxylic acid |

| 194 | [C₈H₄NO₅]⁺ | Loss of -OCH₃ from the ester |

| 179 | [C₉H₇O₄]⁺ | Loss of -NO₂ |

| 163 | [C₈H₄O₄]⁺˙ | Loss of -NO₂ and -OCH₃ |

| 149 | [C₇H₅O₄]⁺ | Loss of -NO₂ and -C₂H₂O |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment after loss of nitro and methoxycarbonyl groups |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) on the parent ions to induce fragmentation and confirm the structure.

Logical and Workflow Diagrams

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the complete spectroscopic characterization of this compound.

Interrelation of Spectroscopic Data for Structural Elucidation

Caption: The synergistic role of NMR, IR, and MS in the unambiguous structural determination of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging the foundational principles of NMR, IR, and mass spectrometry, and drawing comparisons with structurally related molecules, a detailed and scientifically grounded spectral profile has been constructed. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, aiding in the identification, characterization, and quality assessment of this important chemical intermediate. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data for this and similar compounds.

References

An In-depth Technical Guide to the Solubility of 4-(Methoxycarbonyl)-3-nitrobenzoic acid

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility characteristics of 4-(methoxycarbonyl)-3-nitrobenzoic acid. While comprehensive quantitative solubility data for this specific compound is not extensively published, this guide provides a thorough analysis of its expected solubility based on its physicochemical properties and data from structurally analogous compounds. Furthermore, it details established methodologies for experimentally determining its solubility, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an aromatic carboxylic acid derivative with the chemical formula C₉H₇NO₆. It features a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl (methyl ester) group, and a nitro group. This trifunctional nature makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and high-performance pigments like Pigment Red 188.[1] Understanding its solubility is paramount for optimizing reaction conditions, purification processes (such as recrystallization), and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35092-89-8 | |

| Molecular Formula | C₉H₇NO₆ | |

| Molecular Weight | 225.15 g/mol | Calculated |

| Melting Point | 176 - 178 °C | [1] |

| Appearance | Solid, Crystalline Powder | [2] |

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in various solvents.

-

Polar Functional Groups: The carboxylic acid (-COOH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

-

Less Polar Functional Group: The methoxycarbonyl (-COOCH₃) group is less polar than a carboxylic acid but still contributes to the molecule's overall polarity.

-

Non-Polar Feature: The benzene ring is non-polar and will favor interactions with non-polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

-

Water: The presence of the polar carboxylic acid and nitro groups suggests some degree of water solubility. However, the non-polar benzene ring and the methyl ester group will limit this solubility. Therefore, this compound is expected to be sparingly or partially soluble in water.[3] The solubility in aqueous solutions will also be highly dependent on the pH.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups. The alkyl chains of the alcohols can interact with the benzene ring. Consequently, good solubility is expected in alcohols. For comparison, the related 3-nitrobenzoic acid is highly soluble in methanol and ethanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid's hydroxyl group. They are also moderately polar, which allows for favorable interactions with the entire molecule. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar benzene ring will have favorable interactions with these solvents, but the highly polar carboxylic acid and nitro groups will disfavor dissolution. Therefore, low solubility is expected in non-polar solvents.

To provide a more quantitative, albeit predictive, understanding, the following table summarizes the solubility of structurally similar compounds. This data serves as a valuable reference for estimating the solubility of this compound.

Table 2: Solubility of Structurally Related Benzoic Acid Derivatives in Common Solvents

| Solvent | 3-Nitrobenzoic Acid (mol/L at 293.15 K)[4] | 4-Nitrobenzoic Acid ( g/100g at various temps)[5] |

| Water | 0.02567 | 0.039 (20°C) |

| Methanol | 3.1812 | 12 (10°C) |

| Ethanol | 1.5018 | 3.3 (18.5°C) |

| Acetone | - | 5.75 (10°C) |

| Ethyl Acetate | - | - |

| Dichloromethane | - | - |

| Toluene | - | - |

| Chloroform | - | 0.114 (25°C) |

| Diethyl Ether | - | 0.69 (25°C) |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This is particularly relevant for purification by recrystallization, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solubility of 3-nitrobenzoic acid, for example, increases significantly with temperature in all tested solvents.[4]

-

pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In acidic conditions (low pH), the carboxylic acid group will be protonated (-COOH), and the molecule will be less soluble. In basic conditions (high pH), the carboxylic acid will be deprotonated to form the carboxylate salt (-COO⁻), which is ionic and significantly more water-soluble.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility. A solvent that can effectively solvate both the polar and non-polar regions of the molecule will be most effective.

Experimental Determination of Solubility

Given the lack of extensive published data, researchers will likely need to determine the solubility of this compound experimentally. The equilibrium (shake-flask) method is a widely accepted and reliable technique for this purpose.

Equilibrium (Shake-Flask) Solubility Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration plateaus).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the sample for analysis is free of solid particles, it should be filtered (using a syringe filter compatible with the solvent) or centrifuged.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution. Several analytical techniques can be employed for this, including:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution can be carefully evaporated to dryness, and the mass of the remaining solid can be measured. This method is simpler but may be less accurate than chromatographic or spectroscopic techniques.

-

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be comprehensively documented in scientific literature, a strong predictive understanding can be derived from its molecular structure and by comparison with analogous compounds. It is anticipated to be sparingly soluble in water, with its aqueous solubility being highly pH-dependent, and to exhibit good solubility in polar organic solvents such as alcohols and ketones. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. This knowledge is essential for the effective use of this versatile chemical intermediate in research and development.

References

-

Sarna Chemicals. This compound (NMMT) | CAS No.35092-89-8. [Link]

-

PubChem. 4-Methoxy-3-nitrobenzoic acid. [Link]

-

IndiaMART. This compound Buy, Purity: 98%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in High-Performance Colorants. [Link]

-

Solubility of Things. 4-Chloro-3-nitrobenzoic acid. [Link]

-

Wikipedia. 4-Nitrobenzoic acid. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Kiper, R.A. Properties of substance: 4-nitrobenzoic acid. [Link]

-

Zhang, X., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

Indian Journal of Chemistry. Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

-

PubChem. 4-Methyl-3-nitrobenzoic acid. [Link]

-

PubChem. 3-Nitrobenzoic acid. [Link]

-

Cheméo. 3-Methoxy-4-nitrobenzoic acid. [Link]

-

Cheméo. Benzoic acid, 4-nitro-, ethyl ester. [Link]

-

SDI. 4-Chloro-3-Nitro Benzoic Acid. [Link]

-

ChemWhat. 4-Methyl-3-nitrobenzoic acid CAS#: 96-98-0. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(Methoxycarbonyl)-3-nitrobenzoic acid: History, Modern Techniques, and Practical Applications

This guide provides a comprehensive technical overview of 4-(Methoxycarbonyl)-3-nitrobenzoic acid, a pivotal intermediate in the synthesis of pharmaceuticals and specialty chemicals. We will explore the historical context of its synthesis, delve into modern, optimized laboratory protocols, and discuss the compound's significance in contemporary drug development and material science. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile molecule.

Introduction and Historical Context

This compound, also known as 1-methyl 2-nitroterephthalate, is an aromatic compound characterized by a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl group, and a nitro group. Its chemical structure, with its distinct electronic and steric properties, makes it a valuable building block in organic synthesis.

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader development of aromatic chemistry in the late 19th and early 20th centuries. The advent of controlled nitration and esterification reactions of aromatic compounds laid the groundwork for the synthesis of a vast array of substituted benzene derivatives.[1] Early methods for producing nitro-substituted benzoic acids often involved the direct nitration of benzoic acid or its precursors, which frequently resulted in a mixture of isomers.[2] The challenge has always been to achieve regioselectivity, a theme that continues to drive innovation in synthetic methodology. The synthesis of monoesters of dicarboxylic acids also presented its own set of challenges, with early methods often relying on non-selective esterification followed by laborious separation.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 35092-89-8 | [4] |

| Molecular Formula | C₉H₇NO₆ | [4] |

| Molecular Weight | 225.15 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 176-178 °C | [5] |

| Boiling Point | 393.4 °C at 760 mmHg | [5] |

| Density | 1.484 g/cm³ | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the ester and carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Below, we detail the most common and effective synthetic routes.

Route 1: Selective Mono-hydrolysis of Dimethyl 2-nitroterephthalate